1',3'-Dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione 1',3'-Dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15948660
InChI: InChI=1S/C11H17N3O2/c1-13-9(15)11(14(2)10(13)16)5-7-3-4-8(6-11)12-7/h7-8,12H,3-6H2,1-2H3
SMILES:
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol

1',3'-Dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione

CAS No.:

Cat. No.: VC15948660

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

1',3'-Dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione -

Specification

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
IUPAC Name 1',3'-dimethylspiro[8-azabicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione
Standard InChI InChI=1S/C11H17N3O2/c1-13-9(15)11(14(2)10(13)16)5-7-3-4-8(6-11)12-7/h7-8,12H,3-6H2,1-2H3
Standard InChI Key SOQGFAZFECEHMS-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C2(CC3CCC(C2)N3)N(C1=O)C

Introduction

Chemical Identity and Structural Characterization

1',3'-Dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione (PubChem CID: 58248165) is a spirocyclic compound featuring a bicyclo[3.2.1]octane system fused to an imidazolidine-dione ring. Its IUPAC name, 1',3'-dimethylspiro[8-azabicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione, reflects the presence of two methyl groups at the 1' and 3' positions of the imidazolidine ring and a spiro junction at the bicyclo-octane’s third carbon .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₇N₃O₂
Molecular Weight223.27 g/mol
CAS Registry Number1956310-49-8
SMILESCN1C(=O)C2(CC3CCC(C2)N3)N(C1=O)C
InChIKeySOQGFAZFECEHMS-UHFFFAOYSA-N

The bicyclo[3.2.1]octane moiety introduces rigidity, while the spiro linkage at C3 creates a perpendicular orientation between the bicyclic and imidazolidine-dione systems. This architecture is critical for molecular recognition in biological systems, as seen in structurally related spiropyrrolidine derivatives .

Synthesis and Manufacturing

While no explicit synthesis protocol for this compound is published, analogous spirocyclic systems are synthesized via metal-catalyzed oxidative cyclization. For example, 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones are prepared from 4-aminophenol and α-hydroxy acids using copper(I)-catalyzed intramolecular oxidation . By extrapolation, the target compound may be synthesized through:

  • Amide Formation: Condensation of a bicyclo[3.2.1]octane-derived amine with a methyl-substituted diketone.

  • Oxidative Cyclization: Use of bis(acetoxy)iodobenzene (PhI(OAc)₂) and Cu[(CH₃CN)₄ClO₄] to induce spiro ring closure, analogous to methods yielding 72–75% efficiency in related systems .

The dimethyl groups likely originate from methylating agents introduced during or after cyclization, though precise steps remain speculative without experimental data.

Physicochemical Properties

Computational analyses predict the following properties for 1',3'-Dimethyl-8-azaspiro[...]dione:

Table 2: Computed Physicochemical Properties

PropertyValueMethod/Source
Hydrogen Bond Donor Count1PubChem (Cactvs 3.4.8.18)
Hydrogen Bond Acceptor Count3PubChem (Cactvs 3.4.8.18)
Rotatable Bond Count0PubChem (Cactvs 3.4.8.18)
Topological Polar Surface Area58.7 ŲPubChem (Cactvs 3.4.8.18)

The low rotatable bond count and moderate polarity suggest limited conformational flexibility and potential blood-brain barrier permeability.

CompoundIC₅₀ (A549 Lung Cancer)IC₅₀ (MDA-MB-231 Breast Cancer)IC₅₀ (HeLa Cervical Cancer)
11h0.19 µM0.08 µM0.15 µM
11k0.21 µM0.09 µM0.14 µM

The absence of a quinone moiety in 1',3'-Dimethyl-8-azaspiro[...]dione may reduce redox cycling toxicity, a common issue in spirocyclic chemotherapeutics .

Applications and Industrial Relevance

  • Oncology: As a potential small-molecule inhibitor targeting protein-protein interactions or epigenetic regulators.

  • Neurology: Rigid spiro systems may modulate neurotransmitter receptors (e.g., NMDA or σ receptors).

  • Chemical Biology: Use as a scaffold for combinatorial libraries due to its stereochemical complexity.

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